Cas no 23284-14-2 ((2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla)
![(2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla structure](https://de.kuujia.com/scimg/cas/23284-14-2x500.png)
23284-14-2 structure
Produktname:(2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla
(2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla
- LogP
- (2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-h
- Viomycin, tris(3,3-dimethyl-6-(5-methyl-3-phenyl-4-isoxazolecarboxamido)-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate) (salt)
- Oxacillin / viomycin
- Viomycin 3-phenyl-5-methyl-4-isoxazolylpenicillinate
- 23284-14-2
-
- Inchi: InChI=1S/C51H55N9O15S3.C25H43N13O10/c1-19-25(37(61)52-31-40(64)58-34(46(67)68)49(4,5)76-43(31)58)28(55-73-19)22-13-11-10-12-14-23(29-26(20(2)74-56-29)38(62)53-32-41(65)59-35(47(69)70)50(6,7)77-44(32)59)16-18-24(17-15-22)30-27(21(3)75-57-30)39(63)54-33-42(66)60-36(48(71)72)51(8,9)78-45(33)60;26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h11,13-15,18,31-36,43-45H,10,12,16-17H2,1-9H3,(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b13-11-,22-15+,23-14+,24-18+;13-7-/t31-,32-,33-,34+,35+,36+,43-,44-,45-;10-,11+,12-,14-,15-,17-,18-/m10/s1
- InChI-Schlüssel: ZULRFDNPEFIZQF-UHQLVPBSSA-N
- Lächelt: CC1=C(C(=NO1)C2=CCCC=CC(=CCC(=CC2)C3=NOC(=C3C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C)C6=NOC(=C6C(=O)NC7C8N(C7=O)C(C(S8)(C)C)C(=O)O)C)C(=O)NC9C1N(C9=O)C(C(S1)(C)C)C(=O)O.C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N
Berechnete Eigenschaften
- Genaue Masse: 1814.6235602g/mol
- Monoisotopenmasse: 1814.6235602g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 21
- Anzahl der Akzeptoren für Wasserstoffbindungen: 34
- Schwere Atomanzahl: 126
- Anzahl drehbarer Bindungen: 22
- Komplexität: 4020
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 16
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 5
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 807Ų
(2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla Verwandte Literatur
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
23284-14-2 ((2S,5R,6R)-3,3-dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-3,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoyla) Verwandte Produkte
- 2228401-34-9(2,2-difluoro-3-(2-methyl-2H-indazol-3-yl)propan-1-amine)
- 1196157-55-7(1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid)
- 903354-45-0(2-chloro-N-(5-{(hydroxycarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide)
- 25947-11-9(2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid)
- 1241800-23-6(7-Chloro-4-iodoimidazolo3,4-bpyridine)
- 1261732-34-6(Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinate)
- 202521-93-5(3-fluoro-3-methylbutan-2-amine)
- 1804409-47-9(3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)-)
- 1798414-89-7((2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one)
- 92976-98-2((2S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid)
Empfohlene Lieferanten
上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz
